2,3,4,6-Tetrachlorotoluene-13C6
Description
Properties
Molecular Formula |
C¹³C₆H₄Cl₄ |
|---|---|
Molecular Weight |
235.87 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences and similarities between 2,3,4,6-Tetrachlorotoluene-¹³C₆ and structurally or functionally related compounds.
Table 1: Comparative Analysis of ¹³C-Labeled Halogenated Aromatics
Key Comparisons:
Structural Isomerism :
- Unlike 1,2,4,5-Tetrachlorobenzene-¹³C₆ (a benzene derivative), 2,3,4,6-Tetrachlorotoluene-¹³C₆ contains a methyl group, increasing its hydrophobicity and altering retention times in chromatographic methods .
- The para-substituted unlabeled tetrachlorotoluene (CAS 5216-25-1) differs in chlorine positioning, which affects its environmental persistence and toxicity profile .
Halogen and Functional Group Variation :
- 2,4,5-Tribromoanisole-¹³C₆ substitutes bromine for chlorine and includes a methoxy group, increasing molecular weight (MW = 375.8 g/mol vs. ~265.9 g/mol for tetrachlorotoluene) and altering MS fragmentation patterns .
Isotopic Utility :
- ¹³C₆-labeled compounds (e.g., 1,2,4,5-Tetrachlorobenzene-¹³C₆) are critical for minimizing matrix effects in MS, whereas unlabeled analogs like p-tetrachlorotoluene lack this precision .
Environmental and Industrial Relevance :
- Chlorinated toluenes are prioritized in industrial risk assessments due to higher volatility compared to brominated anisoles, which are more persistent in aquatic systems .
Notes and Disclaimers
- Comparisons with p-tetrachlorotoluene (CAS 5216-25-1) highlight isomer-specific differences in regulatory thresholds and environmental behavior .
- Contradictions in halogenated aromatic compound toxicity data (e.g., brominated vs. chlorinated) underscore the need for compound-specific risk assessments .
Preparation Methods
Carbon-13 Incorporation via Methyltrifluoroborate Reagents
The synthesis of 2,3,4,6-tetrachlorotoluene-13C6 relies on the strategic introduction of a 13C-labeled methyl group into a tetrachlorinated aromatic precursor. A robust method involves palladium-catalyzed cross-coupling using potassium methyltrifluoroborate-13C (MeBF3K-13C). This approach, optimized via high-throughput experimentation, enables the methylation of aryl chlorides at ambient temperatures (20–25°C) with catalytic systems comprising Pd(OAc)₂ (2.5 mol%), SPhos (5 mol%), and Cs₂CO₃ as a base in toluene/water (4:1).
Reaction conditions :
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂/SPhos |
| Solvent | Toluene/H₂O (4:1) |
| Temperature | 20–25°C |
| Reaction Time | 16–24 hours |
| Yield (aryl chlorides) | 72–98% |
This method’s efficacy stems from the stability of MeBF3K-13C, which avoids isotopic dilution during storage and handling. The labeled methylating agent is synthesized via borylation of 13C-enriched methyl iodide ([13C]CH₃I) with tetrahydroxydiboron, followed by fluorination with potassium fluoride.
Precursor Synthesis: Tetrachlorinated Aromatic Backbone
The tetrachlorinated aromatic core is typically prepared via electrophilic chlorination of toluene derivatives. Directed ortho-metallation (DoM) strategies enable regioselective chlorination:
-
Lithiation-Chlorination :
-
Catalytic Chlorination :
Synthesis Routes for this compound
Direct Isotopic Methylation Pathway
The most efficient route involves late-stage coupling of a 13C-labeled methyl group to a pre-chlorinated aryl chloride (Figure 1):
-
Substrate Preparation :
-
Reaction Workflow :
Alternative Routes and Byproduct Analysis
Alternative methods face challenges in isotopic retention or regiocontrol:
-
Radical Methylation :
-
Nucleophilic Aromatic Substitution :
Byproduct Characterization :
-
Major impurity : 2,3,5,6-Tetrachlorotoluene-13C6 (3–5%) from competing ortho-methylation.
-
Mitigation : Use of bulky ligands (e.g., XPhos) reduces ortho-selectivity.
Analytical Validation of Isotopic Enrichment
Mass Spectrometry (MS)
High-resolution MS confirms isotopic incorporation:
| Parameter | Observed Value | Expected Value |
|---|---|---|
| Molecular Ion | m/z 235.9061 [M]+ | 235.9058 [13C6C₆H₄Cl₄]+ |
| Isotopic Pattern | 100% (M), <1% (M+1) | Matches 13C6 theoretical |
Data from LGC Standards and PubChem align with theoretical calculations, confirming >99% 13C6 enrichment.
Nuclear Magnetic Resonance (NMR)
13C NMR (CDCl₃, 126 MHz):
1H NMR (CDCl₃, 500 MHz):
Applications and Industrial Scalability
Environmental Tracer Studies
This compound serves as an internal standard in GC-MS analysis of chlorinated pollutants. Its synthetic accessibility enables batch production for:
Pharmaceutical Development
Stable isotopologues are critical for pharmacokinetic studies:
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for verifying the isotopic purity of 2,3,4,6-Tetrachlorotoluene- in synthetic preparations?
- Methodological Answer : Use high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) to confirm isotopic enrichment (>99% ) and structural integrity. Monitor isotope-specific fragmentation patterns and exact mass analysis (e.g., m/z 237.8474 for [M-H]) . For quantitative purity assessment, compare integrated peak areas from UV (210 nm) and MS detectors to identify non-isotopic impurities .
Q. How should researchers handle and store 2,3,4,6-Tetrachlorotoluene- to maintain stability during long-term studies?
- Methodological Answer : Store sealed ampules under inert atmosphere at -20°C to prevent photodegradation and thermal decomposition . Working solutions in acetonitrile or toluene should be prepared fresh monthly and verified via UV-Vis spectroscopy (absorbance at 270–290 nm) for stability. Always use amber glassware to minimize light exposure during experiments .
Advanced Research Questions
Q. What experimental strategies resolve discrepancies in environmental detection limits reported for 2,3,4,6-Tetrachlorotoluene- across different matrix types (e.g., water vs. soil)?
- Methodological Answer : Implement matrix-specific calibration curves with isotopic dilution using -labeled internal standards. For soil samples, optimize microwave-assisted extraction (MAE) parameters: 100°C for 20 minutes with hexane/acetone (1:1 v/v) achieves >90% recovery . Aqueous matrices require solid-phase extraction (C18 cartridges) at pH 2. Validate methods using EPA 8270D guidelines with inter-laboratory comparisons to address sensitivity variations .
Q. How can researchers design degradation studies to distinguish between abiotic and microbial transformation pathways of 2,3,4,6-Tetrachlorotoluene- in anaerobic environments?
- Methodological Answer : Conduct parallel experiments with sterilized controls (autoclaved soil/water with 0.1% NaN) and monitor incorporation using isotope ratio mass spectrometry (IRMS) . Track -labeled CO (microbial mineralization) versus chlorinated byproducts (abiotic dechlorination). Use LC-QTOF-MS to identify transient intermediates like -tetrachlorobenzene (m/z 217.8932) .
Key Notes for Experimental Design
- Isotopic Tracer Applications : Use -labeled analogs to quantify environmental persistence and metabolite formation in LC-MS/MS workflows, ensuring separation from unlabeled contaminants .
- Contradiction Resolution : When conflicting degradation rates are reported, cross-validate using sterile controls and time-resolved sampling to isolate pathway-specific kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
